molecular formula C6H6ClNO2S B3176668 2-Methylpyridine-4-sulfonyl chloride CAS No. 1025509-77-6

2-Methylpyridine-4-sulfonyl chloride

Cat. No.: B3176668
CAS No.: 1025509-77-6
M. Wt: 191.64 g/mol
InChI Key: YEVNZFBCVWXEBS-UHFFFAOYSA-N
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Description

. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Mechanism of Action

Target of Action

Sulfonyl chlorides, in general, are known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives . These reactions are often used in the synthesis of pharmaceuticals, herbicides, and other biologically active compounds .

Mode of Action

2-Methylpyridine-4-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chloride leaving group is displaced by a nucleophile, such as an amine or alcohol, resulting in the formation of a new bond . For example, it can react with ammonia to form a sulfonyl amide .

Biochemical Pathways

The compound can be used as a reagent in the suzuki–miyaura coupling, a widely-used reaction in organic chemistry for forming carbon-carbon bonds . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .

Pharmacokinetics

The physicochemical properties of the compound, such as its lipophilicity and water solubility, can influence its pharmacokinetics . For instance, its calculated Log P value suggests that it is moderately lipophilic, which could influence its absorption and distribution .

Result of Action

The compound can be used as a reagent in the synthesis of various derivatives, such as sulfonic acids and sulfonyl amides . These derivatives can have various applications, including use as pharmaceuticals and plant growth regulators .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a suitable nucleophile, can affect the compound’s reactivity . Furthermore, the compound’s stability can be influenced by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpyridine-4-sulfonyl chloride can be synthesized through several methods. One common method involves the sulfonation of 2-methylpyridine followed by chlorination. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agent and thionyl chloride or phosphorus pentachloride as the chlorinating agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process typically involves passing the starting material through a column packed with a catalyst, such as Raney nickel, using a low boiling point alcohol at high temperature .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

2-Methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: It is used in the synthesis of biologically active compounds, including antimicrobial agents.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 3-position.

    2-Methylpyridine-3-sulfonyl chloride: Similar but with the sulfonyl chloride group at the 3-position and a methyl group at the 2-position.

Uniqueness

2-Methylpyridine-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of the methyl group at the 2-position and the sulfonyl chloride group at the 4-position can lead to different steric and electronic effects compared to other similar compounds .

Properties

IUPAC Name

2-methylpyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVNZFBCVWXEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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